molecular formula C14H11FO3 B6398792 4-(3-Fluoro-5-hydroxyphenyl)-3-methylbenzoic acid, 95% CAS No. 1261903-31-4

4-(3-Fluoro-5-hydroxyphenyl)-3-methylbenzoic acid, 95%

Cat. No. B6398792
CAS RN: 1261903-31-4
M. Wt: 246.23 g/mol
InChI Key: WODQYYICTSIIFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Fluoro-5-hydroxyphenyl)-3-methylbenzoic acid (FHPMB) is a novel fluorinated phenylbenzoic acid derivative. It has been extensively studied in the past few years due to its potential applications in both pharmaceutical and industrial sectors. Its unique structure and properties provide a wide range of opportunities for research and development.

Scientific Research Applications

4-(3-Fluoro-5-hydroxyphenyl)-3-methylbenzoic acid, 95% has been used in numerous scientific research studies. It has been used in the synthesis of various small molecules, such as organic fluorides and organic acids. It has also been used as an organic reagent in organic synthesis, as well as a precursor for the synthesis of various pharmaceuticals. It has been used in the synthesis of various drugs, such as antifungal agents, antibacterial agents, and anti-cancer agents.

Mechanism of Action

4-(3-Fluoro-5-hydroxyphenyl)-3-methylbenzoic acid, 95% is believed to act as a pro-drug, meaning it is converted into an active compound in the body. It is believed to be converted to its active form, 4-fluoro-3-methylbenzoic acid, in the body. This active compound is believed to interact with various cell membrane proteins and enzymes, resulting in a variety of physiological effects.
Biochemical and Physiological Effects
4-(3-Fluoro-5-hydroxyphenyl)-3-methylbenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of various bacterial and fungal strains. It has also been shown to have anti-inflammatory and anti-cancer effects in animal models. Additionally, it has been shown to have anti-viral activity against certain viruses, such as the influenza virus.

Advantages and Limitations for Lab Experiments

4-(3-Fluoro-5-hydroxyphenyl)-3-methylbenzoic acid, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable at room temperature. Additionally, it is inexpensive and readily available. However, it is important to note that it is not water-soluble, and it can be toxic in high concentrations.

Future Directions

There are numerous potential future directions for 4-(3-Fluoro-5-hydroxyphenyl)-3-methylbenzoic acid, 95% research. It could be used to develop new drugs for the treatment of various diseases, such as cancer and infectious diseases. Additionally, it could be used to develop new materials for the production of organic fluorides and organic acids. It could also be used to develop new catalysts for organic synthesis. Additionally, it could be used to develop new methods for the synthesis of pharmaceuticals. Finally, it could be used to develop new methods for the synthesis of fluorinated compounds.

Synthesis Methods

4-(3-Fluoro-5-hydroxyphenyl)-3-methylbenzoic acid, 95% can be synthesized through the reaction of 3-fluoro-5-hydroxyphenylacetic acid and 3-methylbenzoic acid in presence of an acid catalyst, such as sulfuric acid or acetic acid. The reaction is carried out at a temperature of 80-90°C for 1-2 hours. After the reaction, the product is purified by recrystallization.

properties

IUPAC Name

4-(3-fluoro-5-hydroxyphenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-8-4-9(14(17)18)2-3-13(8)10-5-11(15)7-12(16)6-10/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODQYYICTSIIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689378
Record name 3'-Fluoro-5'-hydroxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261903-31-4
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3′-fluoro-5′-hydroxy-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261903-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro-5'-hydroxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.